molecular formula C11H10O4 B1277528 2-Acetoxycinnamic acid CAS No. 55620-18-3

2-Acetoxycinnamic acid

Cat. No. B1277528
CAS RN: 55620-18-3
M. Wt: 206.19 g/mol
InChI Key: UXOWQQCLBQBRMQ-VOTSOKGWSA-N
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Description

2-Acetoxycinnamic acid is a chemical compound used for research and development purposes . It is not intended for medicinal, household, or other uses .


Molecular Structure Analysis

The molecular structure of 2-Acetoxycinnamic acid consists of a benzene ring, an alkene double bond, and an acrylic acid functional group . This structure allows for various modifications .


Physical And Chemical Properties Analysis

2-Acetoxycinnamic acid is a solid, white, odorless substance . Its melting point ranges from 154 to 158 °C . The boiling point is approximately 367.5°C at 760mmHg .

Scientific Research Applications

Cardio-Protective and Antioxidant Properties

2-Acetoxycinnamic acid, as a member of the hydroxycinnamic acid family, shares properties with compounds like caffeic acid (CAA) and chlorogenic acid (CHA), known for their natural antioxidant and cardio-protective properties. A study demonstrated that CAA and CHA could lower blood pressure and heart rates and reduce the activity of key enzymes linked to hypertension, suggesting potential applications for 2-acetoxycinnamic acid in cardiovascular health (Agunloye et al., 2019).

Maillard Reaction in Food Chemistry

Research on hydroxycinnamic acids, including 2-acetoxycinnamic acid, found that they react with Maillard intermediates in food processing. These reactions produce specific adducts that have implications for flavor and color development in food products, as well as potential health benefits (Jiang et al., 2009).

C-H Acetoxylation in Drug Molecules

2-Acetoxycinnamic acid is relevant in the field of chemical synthesis, particularly in the native carboxyl-assisted C-H acetoxylation of hydrocinnamic acids, a process that is significant in the development of biologically active molecules and drug design (Wang et al., 2022).

Antibacterial Activity

Hydroxycinnamic acids, including 2-acetoxycinnamic acid derivatives, have shown potential as selective growth inhibitors of Mycobacterium tuberculosis, suggesting their use in developing new anti-tuberculosis therapies (Guzman et al., 2014).

Metabolic Benefits

Research indicates that hydroxycinnamic acid derivatives, such as 2-acetoxycinnamic acid, may have therapeutic potential in managing lipid metabolism and obesity. These compounds have been shown to inhibit macrophage infiltration, reduce pro-inflammatory adipokines, and prevent adipocyte differentiation, suggesting a role in obesity management (Alam et al., 2016).

Safety And Hazards

2-Acetoxycinnamic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

(E)-3-(2-acetyloxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-8(12)15-10-5-3-2-4-9(10)6-7-11(13)14/h2-7H,1H3,(H,13,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOWQQCLBQBRMQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70876299
Record name 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)-
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Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetoxycinnamic acid

CAS RN

16189-10-9, 55620-18-3
Record name (2E)-3-[2-(Acetyloxy)phenyl]-2-propenoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamic acid, 2-acetoxy-
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Record name Tylmarin
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (E)-
Source EPA DSSTox
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Record name 2-Propenoic acid, 3-[2-(acetyloxy)phenyl]-, (2E)
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Record name 2-Acetoxycinnamic Acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
PM Bhargava, SH Zaheer - Journal of the Chemical Society (Resumed …, 1952 - pubs.rsc.org
… We have now found that replacement of this aldehyde by its acetyl derivative leads, with malonic acid to coumarin-3-carboxylic acid (38.7 yo) and 2-acetoxycinnamic acid (28y0), and …
Number of citations: 0 pubs.rsc.org
OY Ryabukhina, YI Ryabukhin, BS Luk'yanov… - Chemistry of …, 1979 - Springer
… Under catalytic acetylation conditions we obtained 2-acetoxycinnamic acid N-acetylamide, which is converted by the action of equimolar amounts of perchloric acid to the oily …
Number of citations: 1 link.springer.com
DY Sun, C Cheng, K Moschke, J Huang, WS Fang - Molecules, 2019 - mdpi.com
… (E)-2-((2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl)oxy)ethyl 3-(2-acetoxyphenyl)acrylate (28b): To a solution of 2-acetoxycinnamic acid (54 mg, 0.26 …
Number of citations: 6 www.mdpi.com
MS Baker, J Roque, KS Burley, BJ Phelps… - Materials Today …, 2022 - Elsevier
Recently hydroxycinnamic acids have received increased attention due to their ability to form photo-responsive materials and also their natural abundance providing sustainable origins…
Number of citations: 2 www.sciencedirect.com
BB Dey, KK Row - Journal of the Chemical Society, Transactions, 1924 - pubs.rsc.org
… The extracts were filtered from the residue of 6-bromocoumarin and acidified, yielding a mixture, mp 200-215", of 5-bromocoumaric acid and 5-bromo2-acetoxycinnamic acid. On …
Number of citations: 16 pubs.rsc.org
Y Tian, P Zheng, Y Mu, W Su, T Chen - LWT, 2022 - Elsevier
… In this study, butyric acid, heptanoic acid and 2-acetoxycinnamic acid were specific to NBJ, and acetic acid, octanoic acid and 1-hexanoic acid were identified in both NBJ and MBJ. The …
Number of citations: 6 www.sciencedirect.com
HS Moon, SI Nam, SD Kim, DY Kim… - Journal of pharmacy …, 2002 - academic.oup.com
… 2-Hydroxycinnamic acid (6.00 g, 36.5 mmol) was subjected to the O-acetylation reaction described above to give 6.12 g (81% yield) of 2-acetoxycinnamic acid (11) as a white solid : mp …
Number of citations: 13 academic.oup.com
VF Pozdnev - Organic preparations and procedures international, 1998 - Taylor & Francis
… Using Boc,O, pyridine, and catalytic amounts of DMAP, the cholesteryl esters of N-protected amino acids@ and trans-2-acetoxycinnamic acid have been obtained in good ~ields.6~ The …
Number of citations: 9 www.tandfonline.com
SB Christensen - Molecules, 2022 - mdpi.com
… Among the aromatic carboxylic acids, benzoic and cinnamic acid are the most frequent, but cis-3-phenylpropenoic acid, 2-acetoxycinnamic acid, 3-dimethylamino-3-phenylpropionic …
Number of citations: 9 www.mdpi.com
J Grimshaw - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter describes the phenolic derivatives of monohydric aliphatic alcohols and related alkylamines together with their oxidation products, the corresponding …
Number of citations: 5 www.sciencedirect.com

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